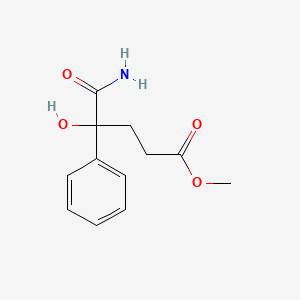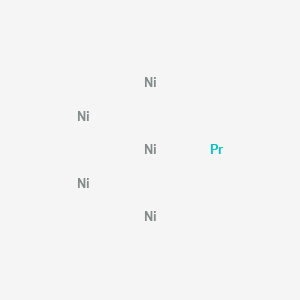
Nickel--praseodymium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-praseodymium (5/1) is an intermetallic compound composed of nickel and praseodymium in a 5:1 ratio. This compound is known for its unique magnetic and thermoelectric properties, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-praseodymium (5/1) can be synthesized using several methods, including incipient wetness impregnation, ultrasonic wet impregnation, and Pechini sol-gel methods . These methods involve the use of nitrate salts of nickel and praseodymium, citric acid, and other reagents to form the desired compound. The Pechini sol-gel method, in particular, has shown higher stability and efficiency in producing the compound .
Industrial Production Methods
Industrial production of nickel-praseodymium (5/1) typically involves high-temperature smelting processes.
Chemical Reactions Analysis
Types of Reactions
Nickel-praseodymium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both nickel and praseodymium .
Common Reagents and Conditions
Common reagents used in reactions involving nickel-praseodymium (5/1) include nitric acid, hydrogen chloride, and other halogens . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving nickel-praseodymium (5/1) include various oxides, halides, and other intermetallic compounds. These products are often characterized by their unique magnetic and electrical properties .
Scientific Research Applications
Nickel-praseodymium (5/1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which nickel-praseodymium (5/1) exerts its effects is primarily related to its ability to enhance carrier density and electrical conductivity. The codoping of praseodymium and nickel causes an increment in carrier density, which enhances the electrical conductivity of the materials. The energy filtering effect leads to a significant improvement in the thermoelectric figure of merit .
Comparison with Similar Compounds
Nickel-praseodymium (5/1) can be compared with other similar compounds such as nickel-neodymium and nickel-erbium. These compounds share similar properties but differ in their specific applications and efficiency. For example, nickel-neodymium is known for its use in high-strength magnets, while nickel-erbium is used in various high-temperature applications .
List of Similar Compounds
- Nickel-neodymium
- Nickel-erbium
- Nickel-aluminide
Nickel-praseodymium (5/1) stands out due to its unique combination of magnetic and thermoelectric properties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
12379-17-8 |
|---|---|
Molecular Formula |
Ni5Pr |
Molecular Weight |
434.37 g/mol |
IUPAC Name |
nickel;praseodymium |
InChI |
InChI=1S/5Ni.Pr |
InChI Key |
UQUQJKLTWXFCDZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
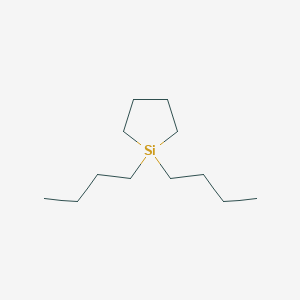
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
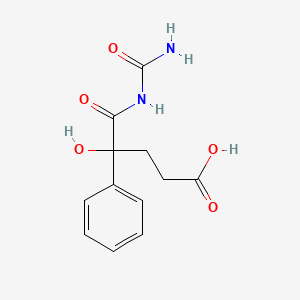

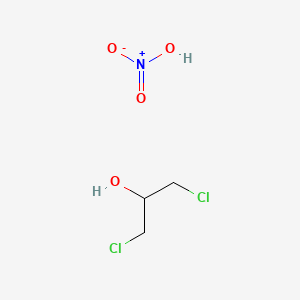
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
